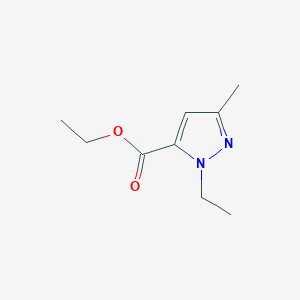

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-8(6-7(3)10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZFLNAMFHICLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400011 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5775-89-3 | |

| Record name | ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, recognized for its presence in a wide array of therapeutic agents.[1] Compounds bearing this five-membered heterocyclic scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Specifically, N-alkylated pyrazole-5-carboxylates, such as ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, serve as crucial intermediates in the synthesis of complex pharmaceutical compounds. Their structural features allow for targeted modifications, making them valuable building blocks in the design of novel drugs.[1]

This guide provides a comprehensive overview of a robust and field-proven pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss the critical aspects of reaction control and product characterization, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for constructing the pyrazole ring is the Knorr pyrazole synthesis. This powerful reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4] For the synthesis of our target molecule, the logical precursors are ethyl 2,4-dioxopentanoate (a β-keto ester) and ethylhydrazine .

The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[2][3] The choice of these starting materials directly installs the required methyl group at the 3-position, the ethyl ester at the 5-position, and the ethyl group on the N1 nitrogen of the pyrazole core.

Mechanistic Pathway and Regioselectivity

A critical consideration when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is the potential for the formation of two regioisomers.[2][5] The regiochemical outcome is dictated by the initial nucleophilic attack of the substituted hydrazine on one of the two distinct carbonyl groups.

In the case of ethyl 2,4-dioxopentanoate and ethylhydrazine, the reaction pathway is as follows:

-

Initial Condensation: The more nucleophilic nitrogen of ethylhydrazine (the unsubstituted nitrogen) preferentially attacks the more electrophilic carbonyl group of the β-keto ester, which is the ketone carbonyl. This forms a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.

-

Dehydration: The resulting intermediate readily dehydrates to form the final aromatic pyrazole product.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[3][4] The regioselectivity is generally high in this case, favoring the formation of the 1,3,5-trisubstituted pyrazole.

Caption: Knorr pyrazole synthesis mechanism.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Ethyl 2,4-dioxopentanoate | C₇H₁₀O₄ | 158.15 |

| Ethylhydrazine (or its salt) | C₂H₈N₂ | 60.10 |

| Ethanol (absolute) | C₂H₅OH | 46.07 |

| Glacial Acetic Acid | CH₃COOH | 60.05 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Hexanes | C₆H₁₄ | 86.18 |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxopentanoate (15.8 g, 0.1 mol) in 100 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add ethylhydrazine (6.6 g, 0.11 mol) dropwise at room temperature. Note: If using ethylhydrazine oxalate, it should be neutralized in situ or prior to addition.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to yield this compound as a pale yellow oil.

Caption: Experimental workflow for the synthesis.

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule. Expected signals would include triplets and quartets for the ethyl groups, a singlet for the methyl group, and a singlet for the pyrazole ring proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon environments within the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch.

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for precise determination of the reaction endpoint. The purification by column chromatography ensures the removal of unreacted starting materials and any potential side products. Finally, the comprehensive characterization of the purified product provides unambiguous confirmation of its identity and purity, ensuring the reliability of the synthesis.

Conclusion

The Knorr pyrazole synthesis offers a highly efficient and reliable pathway for the preparation of this compound. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable synthetic intermediate can be obtained in good yield and high purity. This guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this and related pyrazole derivatives for their applications in medicinal chemistry.

References

- BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.

- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.

- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

- PubMed Central (PMC). (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- PubMed Central (PMC). (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate chemical properties

An In-depth Technical Guide: Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding allow for potent and selective interactions with various biological targets. This guide focuses on a specific, highly functionalized derivative: this compound. As a versatile building block, this compound offers researchers a pre-functionalized core, enabling rapid diversification and exploration of chemical space in the pursuit of novel therapeutic agents and other advanced materials.[3][4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, outlines robust synthetic protocols with mechanistic insights, explores its reactivity and derivatization potential, and discusses its applications within the broader context of scientific research and development.

Compound Identification and Physicochemical Properties

Precise identification is critical for experimental reproducibility. This compound is a distinct regioisomer, and care must be taken to differentiate it from similar structures.

Caption: Molecular Structure of this compound.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 50920-64-4 | [5] |

| Molecular Formula | C₉H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 182.22 g/mol | [5][6] |

| Purity (Typical) | ≥95% | [5] |

| Physical Form | Solid or Oil | Inferred |

| Storage Conditions | Store sealed in a dry place at room temperature. | [5] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved via a two-step process involving the initial formation of the pyrazole core followed by selective N-alkylation. This approach provides a high degree of control over the final molecular architecture.

Caption: A generalized two-step workflow for the synthesis of the title compound.

Protocol 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (Intermediate)

This procedure is a variation of the classic Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Causality: The reaction proceeds via nucleophilic attack of the hydrazine on the two carbonyl groups of ethyl 2,4-dioxovalerate, followed by cyclization and dehydration to form the stable aromatic pyrazole ring. Using hydrazine hydrate at a low initial temperature controls the reaction rate and minimizes side products.[7]

Methodology:

-

To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol/acetic acid, cool the reaction vessel to 0 °C using an ice bath.[7]

-

Slowly add hydrazine monohydrate (1.1 - 1.5 eq) dropwise to the cooled solution while maintaining vigorous stirring. The exothermic nature of the reaction necessitates slow addition to keep the temperature controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-15 hours to ensure the reaction goes to completion.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and neutralizing with a mild base like sodium bicarbonate.[7][8]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7][8]

-

The resulting intermediate, ethyl 3-methyl-1H-pyrazole-5-carboxylate, can be purified by recrystallization or column chromatography if necessary.

Protocol 2: N-Ethylation to Yield this compound

This step introduces the ethyl group onto the N1 position of the pyrazole ring. The key challenge is achieving regioselectivity, as alkylation can potentially occur at either of the two ring nitrogens.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the acidic N-H of the pyrazole ring, forming a pyrazolate anion.[9] This anion is a potent nucleophile that readily attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate). The choice of solvent (e.g., DMF, THF) and reaction conditions can influence the ratio of N1 to N2 alkylation, although N1 is often the thermodynamically favored product for this substitution pattern.

Methodology:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).[9]

-

Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for complete formation of the pyrazolate anion.

-

Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture, maintaining the low temperature.

-

After addition, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.[9]

-

Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution to destroy any unreacted NaH.

-

Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

The crude product should be purified by silica gel column chromatography to isolate the desired N1-ethylated regioisomer from any N2-isomer and other impurities.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary reactive sites: the ester functional group and the aromatic pyrazole ring. This dual reactivity makes it an excellent scaffold for generating chemical libraries for structure-activity relationship (SAR) studies.

Caption: Key reaction pathways for derivatizing the title compound.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid .[10][11] This carboxylic acid is a crucial intermediate for forming amides via peptide coupling reagents (e.g., EDC, HATU), providing access to a vast array of derivatives.

-

Amidation and Hydrazinolysis: Direct reaction of the ester with amines or hydrazine can form amides and hydrazides, respectively. These functional groups are prevalent in pharmacologically active molecules and serve as important hydrogen bond donors and acceptors.[1]

-

Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol, ethyl 5-(hydroxymethyl)-1-ethyl-3-methyl-1H-pyrazole, using reducing agents like lithium aluminum hydride (LAH). This alcohol can be further functionalized.

-

Electrophilic Aromatic Substitution: The pyrazole ring, while aromatic, can undergo electrophilic substitution reactions such as halogenation (e.g., with N-chlorosuccinimide) or nitration. The position of substitution (typically C4) is directed by the existing substituents on the ring.[12]

Applications in Research and Development

While specific applications for this compound are primarily as a research chemical, the broader class of pyrazole carboxylates is of immense interest in drug discovery and materials science.[3][13]

-

Scaffold for Medicinal Chemistry: This compound is an ideal starting point for building libraries of novel small molecules. The pyrazole core is a key pharmacophore in many approved drugs, including anti-inflammatory agents (e.g., Celecoxib) and kinase inhibitors.[1] Researchers can utilize the synthetic handles described above to rapidly generate analogs for screening against various biological targets.

-

Intermediate for Agrochemicals: Substituted pyrazoles are also widely used as herbicides and insecticides. The structural motifs present in this molecule are relevant to the development of new crop protection agents.[1]

-

Building Block for Complex Heterocycles: The functional groups on this molecule allow it to be used in more complex cyclization reactions to build fused heterocyclic systems, such as pyrazolopyrimidines, which also possess interesting biological activities.[14][15]

Safety, Handling, and Storage

Table 2: Hazard and Precautionary Information

| Category | Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [10][11] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [10] |

| Precautionary Measures | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a dust mask or handle in a fume hood. | [11][16] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [16] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [5][16] |

References

-

PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]

- Google Patents.

-

PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]

-

LobaChemie. Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. [Link]

-

Wokai Reagent. Safety Data Sheet - 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. [Link]

-

Faria, J. V., et al. (2017). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

Bakr, M. F., et al. (2022). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. SpringerLink. [Link]

-

Kumar, V., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. National Institute of Standards and Technology. [Link]

-

El-Mekabaty, A., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 9. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 10. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-乙基-3-甲基-1H-吡唑-5-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 13. Buy Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. fishersci.com [fishersci.com]

ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS number 50920-64-4

An In-Depth Technical Guide to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate (CAS: 50920-64-4): Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 50920-64-4), a heterocyclic compound of significant interest to the scientific community. Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research, known for their diverse biological activities.[1][2] This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, details robust synthetic methodologies with mechanistic insights, outlines key characterization techniques, and explores its potential applications. Furthermore, it provides essential safety and handling protocols to ensure its proper use in a laboratory setting.

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating this moiety have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antipyretic properties.[2][4][5] The commercial success of drugs like Celecoxib, a potent COX-2 inhibitor, highlights the therapeutic potential embedded within the pyrazole framework, driving continued research into novel derivatives.[1]

Compound Profile: this compound

Chemical Identity and Structure

This compound is a disubstituted pyrazole ester. The core pyrazole ring is substituted with a methyl group at the C3 position and an ethyl group at the N1 nitrogen atom. The C5 position is functionalized with an ethyl carboxylate group, which serves as a valuable synthetic handle for further molecular elaboration.

Caption: Molecular structure of the title compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 50920-64-4 | [6] |

| Molecular Formula | C₉H₁₄N₂O₂ | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from related compounds[7] |

| Purity | Commercially available at ≥95% | [6] |

| Storage | Store sealed in a dry place at room temperature | [6] |

Synthesis Methodologies

The synthesis of this compound is most efficiently achieved via a two-step process: initial formation of the pyrazole heterocycle followed by regioselective N-alkylation. This approach allows for controlled introduction of the substituents.

Recommended Synthetic Pathway

The logical pathway involves the cyclocondensation of a β-diketoester with a hydrazine source to form the pyrazole core, followed by N-ethylation. This method is reliable and utilizes readily available starting materials.

Caption: Recommended two-step synthetic workflow.

Detailed Experimental Protocol: Step 1 - Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol is based on established literature procedures for the synthesis of pyrazole-5-carboxylates from β-dicarbonyl compounds.[8][9]

Causality: The reaction proceeds via a cyclocondensation mechanism. Hydrazine hydrate acts as the dinucleophilic component. One nitrogen attacks the C4 ketone of ethyl 2,4-dioxovalerate, and the other attacks the C2 ketone, followed by dehydration to form the stable aromatic pyrazole ring. A small amount of acetic acid catalyzes the imine formation steps.

Protocol:

-

To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a 100:1 mixture of ethanol and glacial acetic acid, cool the flask to 0 °C in an ice bath.

-

Add hydrazine monohydrate (1.1 eq) dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and add a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid.[8]

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 3-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.[9]

Detailed Experimental Protocol: Step 2 - N-Ethylation

This procedure is adapted from a well-established method for the N-alkylation of pyrazole rings.[7]

Causality: Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the acidic N-H of the pyrazole ring, forming a sodium pyrazolide salt. This highly nucleophilic anion then readily attacks the electrophilic ethylating agent (e.g., ethyl iodide) in an Sₙ2 reaction. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it solubilizes the ionic intermediate and promotes the Sₙ2 pathway.

Protocol:

-

Add ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) to a three-necked flask containing anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.2 eq), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Extract the product into ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.

Structural Elucidation and Characterization

Confirmation of the final product's structure is achieved through a combination of spectroscopic methods. The expected data, based on the analysis of its precursor and related structures, are as follows.[8][9]

-

¹H NMR: The spectrum should contain characteristic signals for the three ethyl groups and one methyl group. The N-ethyl group will appear as a quartet (~4.4-4.6 ppm) and a triplet (~1.4-1.6 ppm). The ester ethyl group will present as a quartet (~4.3 ppm) and a triplet (~1.3 ppm). The C3-methyl group will be a singlet (~2.3 ppm), and the C4-proton on the pyrazole ring will appear as a singlet (~6.6 ppm).

-

¹³C NMR: The spectrum will show nine distinct carbon signals, including two carbonyl carbons (ester), carbons of the pyrazole ring, and carbons from the ethyl and methyl substituents.

-

Infrared (IR) Spectroscopy: Key peaks will include C-H stretching vibrations (~2980 cm⁻¹), a strong C=O stretch from the ester (~1720-1730 cm⁻¹), and C=N/C=C stretching from the pyrazole ring (~1500-1600 cm⁻¹).

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 182.22.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate for creating more complex molecules.[10]

-

Pharmaceutical Intermediate: The ester functional group can be readily hydrolyzed to the corresponding carboxylic acid (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 50920-65-5), which can then be coupled with various amines to form a library of amide derivatives for biological screening.[11]

-

Scaffold for Bioactive Agents: Given the known biological activities of pyrazole-carboxylates, this compound is an excellent starting point for developing novel therapeutic agents.[12] Research on similar structures has shown potential for antimicrobial and anti-inflammatory applications.[4][5][12]

-

Agrochemical Synthesis: Pyrazole derivatives are widely used in the agrochemical industry.[2] This molecule can serve as a building block for new herbicides and fungicides.

Safety, Handling, and Storage

According to its Safety Data Sheet, this compound is considered hazardous and requires careful handling.[13]

Caption: GHS Hazard summary and required PPE.

| Safety Guideline | Recommendation | Reference |

| Handling | Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. | [13][14] |

| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields or a face shield, protective gloves (e.g., nitrile), and a lab coat. | [13] |

| First Aid (Eyes) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [13] |

| First Aid (Skin) | Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice. | [13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [6][14] |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [14] |

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and applied sciences. Its synthesis is straightforward, relying on fundamental and scalable organic reactions. The presence of the versatile ethyl ester functionality allows for extensive derivatization, making it an ideal starting point for the discovery of novel compounds with diverse biological activities. Proper understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is crucial for any researcher intending to utilize this compound in their work.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Institutes of Health. [Link]

- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (n.d.). Organic Chemistry Portal. [Link]

- Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. (n.d.). ResearchGate. [Link]

- Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. [Link]

- (PDF) One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. (2007). ResearchGate. [Link]

- 1-ethyl-3-methyl-1h-pyrazole-5-carboxylic acid suppliers USA. (n.d.). ChemExper. [Link]

- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones | Request PDF. (n.d.). ResearchGate. [Link]

- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. [Link]

- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).

- ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. (n.d.). PubChem. [Link]

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).

- Product Search. (n.d.). Chemical-Suppliers. [Link]

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). MDPI. [Link]

- (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

- Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed. [Link]

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. [Link]

- SAFETY DATA SHEET. (n.d.). Wokai Biological Technology. [Link]

- (PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (n.d.). ResearchGate. [Link]

- ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. (n.d.). Chongqing Kemai Material Technology Co., Ltd. [Link]

- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (n.d.). ACS Omega. [Link]

- Safety Data Sheet. (n.d.). Angene Chemical. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 4027-57-0 [chemicalbook.com]

- 10. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | Benchchem [benchchem.com]

- 11. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of chemical biology and drug discovery, we often encounter compounds with established structures but nascent biological profiles. Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is one such molecule. While direct, comprehensive studies on its specific mechanism of action are not yet prevalent in public-domain literature, its core structure—the substituted pyrazole carboxylate—places it within a class of heterocyclic compounds renowned for a vast and profound impact on biological systems.[1][2][3]

This guide, therefore, moves beyond a simple recitation of established facts. Instead, it adopts a predictive and investigative framework grounded in the extensive pharmacology of the pyrazole nucleus. We will synthesize data from analogous compounds to build robust, testable hypotheses regarding the mechanism of action of this compound. This document is designed as a strategic roadmap for researchers, providing not just theoretical pathways but also the practical, validated experimental designs required to elucidate them.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It is a cornerstone of numerous clinically significant drugs and biologically active molecules.[4] Its prevalence stems from its unique physicochemical properties: it is a stable aromatic system capable of participating in hydrogen bonding (as both donor and acceptor) and a variety of other molecular interactions. This versatility has allowed for the development of pyrazole derivatives with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroactive effects.[1][5][6]

The subject of this guide, this compound, possesses key structural motifs that suggest a high potential for biological activity:

-

The Pyrazole Core: The foundational element for diverse pharmacological interactions.

-

N1-ethyl Substitution: This modification blocks the N-H group, preventing its role as a hydrogen bond donor and increasing lipophilicity, which can significantly alter target binding and cell permeability compared to N-unsubstituted pyrazoles.

-

C3-methyl Substitution: A small alkyl group that can influence steric interactions within a binding pocket.

-

C5-ethyl carboxylate Group: This ester group is a critical feature. It can act as a hydrogen bond acceptor and is susceptible to hydrolysis by cellular esterases, potentially converting the compound into its corresponding carboxylic acid (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid), which may be the primary active agent.[7] This pro-drug potential is a key consideration in any mechanistic hypothesis.

Hypothesized Mechanisms of Action & Correlative Evidence

Based on the extensive literature on substituted pyrazoles, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Inhibition of Enzymes in the Inflammatory Cascade (e.g., Cyclooxygenases)

Causality and Rationale: Inflammation is a hallmark of numerous diseases, and its mediation by prostaglandins is a well-established therapeutic target. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to prostaglandin synthesis. A significant number of pyrazole-containing compounds have been developed as nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting these enzymes.[4] For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The structural features of many pyrazole-based anti-inflammatory agents allow them to fit within the hydrophobic channel of the COX active site.

Given that various 1,3,4-trisubstituted pyrazole derivatives have demonstrated potent anti-inflammatory activity, it is plausible that this compound or its active carboxylic acid metabolite could act as a COX inhibitor.[4]

Proposed Experimental Validation:

A tiered approach is recommended to test this hypothesis, starting with in vitro enzymatic assays and progressing to cell-based models.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound and its hydrolyzed carboxylic acid form in DMSO. Create a dilution series (e.g., from 1 nM to 100 µM).

-

Enzyme Activation: Use purified ovine COX-1 and human recombinant COX-2. Pre-incubate the enzyme in reaction buffer with heme and a suitable phenolic activator (e.g., phenol).

-

Inhibition Step: Add the test compound dilutions or a known inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) to the activated enzyme and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Quantification: Measure the production of Prostaglandin E2 (PGE2) using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2 to establish potency and selectivity.

-

Data Presentation: COX Inhibition Profile

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | Experimental | Experimental | Calculated |

| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.07 |

| Celecoxib (Control) | >10 | ~0.04 | >250 |

Workflow Diagram: COX Inhibition Assay

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Hypothesis 2: Modulation of Kinase Activity

Causality and Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a key factor in cancer and inflammatory diseases. The pyrazole scaffold is a common feature in many potent kinase inhibitors.[8] For example, derivatives have been shown to inhibit Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[8] The ATP-binding pocket of many kinases provides a suitable environment for the planar pyrazole ring and its substituents.

The this compound molecule could potentially act as a kinase inhibitor, interfering with ATP binding and thereby blocking downstream signaling pathways.

Proposed Experimental Validation:

A broad kinase panel screening is the most efficient initial approach to identify potential targets.

Protocol 2: Broad-Spectrum Kinase Panel Screening

-

Objective: To screen the compound against a large panel of purified human kinases to identify potential targets.

-

Methodology:

-

Service Provider: Engage a contract research organization (CRO) offering kinase screening services (e.g., Eurofins DiscoverX, Promega).

-

Compound Submission: Provide a high-purity sample of this compound.

-

Screening: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The assay format is usually a radiometric (³³P-ATP) or fluorescence-based method that measures the phosphorylation of a substrate.

-

Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as "hits."

-

Follow-up: For promising hits, perform dose-response studies to determine the IC50 value and confirm the inhibitory activity.

-

Logical Diagram: Kinase Inhibitor Discovery Funnel

Caption: A tiered approach for identifying and validating kinase targets.

Hypothesis 3: Antimicrobial Activity via Disruption of Essential Bacterial Enzymes

Causality and Rationale: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal activity.[3][9] The mechanism often involves the inhibition of essential microbial enzymes that are absent or structurally distinct from their mammalian counterparts. For example, some pyrazole derivatives act as inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are critical for DNA replication.[10] Others have shown promise as antifungal agents by disrupting fungal cell wall synthesis or other vital processes.[9]

Proposed Experimental Validation:

Initial screening should assess broad-spectrum antimicrobial activity, followed by mechanistic studies for any confirmed activity.

Protocol 3: Antimicrobial Susceptibility Testing

-

Objective: To determine if the compound has inhibitory activity against a panel of pathogenic bacteria and fungi.

-

Methodology:

-

Organism Panel: Select a representative panel of microbes, such as:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Fungi: Candida albicans, Aspergillus niger.

-

-

Broth Microdilution: Use the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method. a. Serially dilute the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) in a 96-well plate. b. Inoculate each well with a standardized suspension of the microbial culture. c. Include positive (microbe + media) and negative (media only) controls, as well as a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the organism.

-

Conclusion and Future Directions

While the precise molecular target of this compound remains to be definitively identified, its chemical structure places it in a class of compounds with immense therapeutic potential. The hypotheses presented in this guide—inhibition of inflammatory enzymes, modulation of kinase signaling, and antimicrobial activity—are grounded in extensive evidence from related pyrazole derivatives.[1][3][8]

The provided experimental protocols offer a clear, logical, and technically robust path forward for any research program aiming to characterize this compound. A systematic investigation beginning with the high-throughput and in vitro assays outlined here will efficiently identify primary biological activities. Subsequent cell-based assays, target engagement studies, and eventually in vivo models will be necessary to fully elucidate the mechanism of action and validate the therapeutic potential of this compound. This structured approach ensures that research efforts are both scientifically rigorous and resource-efficient, paving the way for potential translation into novel therapeutic agents.

References

- Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (n.d.). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7).

- (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

-

Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., ... & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 286-293. Retrieved from [Link]

-

(n.d.). Recent advances in the therapeutic applications of pyrazolines. PMC. Retrieved from [Link]

- Asif, M. (2024). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis.

-

Bansal, R. K., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Analysis, 5(2), 75-86. Retrieved from [Link]

-

Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, ... & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727. Retrieved from [Link]

-

(n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]

-

Kumar, V., Sareen, V., Khatri, V., & Sareen, S. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. Retrieved from [Link]

-

El Kodadi, M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21(8), 1837-1843. Retrieved from [Link]

-

Li, H., Xing, L., Li, Y., Wang, C., Li, P., & Zhang, W. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(12), 2119. Retrieved from [Link]

-

(n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Fries, R. W., Bohlken, D. P., & Plapp, B. V. (1979). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry, 22(4), 356-361. Retrieved from [Link]

-

(n.d.). 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Retrieved from [Link]

-

(n.d.). Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Retrieved from [Link]

-

(n.d.). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Retrieved from [Link]

-

(n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem. Retrieved from [Link]

-

Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Retrieved from [Link]

-

(n.d.). ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0. Chongqing Kemai Material Technology Co., Ltd.. Retrieved from [Link]

-

(n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

Sources

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H10N2O2 | CID 2743794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2] The ability to readily functionalize the pyrazole ring at multiple positions has made it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. We will delve into its synthesis, with a focus on regioselectivity, detail its characterization, and explore its potential as a building block in drug discovery.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the pyrazole ring via a Knorr-type cyclocondensation reaction to yield the NH-pyrazole intermediate. The second step is the regioselective N-alkylation of this intermediate to introduce the ethyl group at the N1 position.

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate via Knorr Cyclocondensation

The Knorr pyrazole synthesis is a classical and highly efficient method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1] In this case, the reaction is between ethyl 2,4-dioxopentanoate (also known as ethyl acetoacetate) and hydrazine hydrate.

Causality Behind Experimental Choices:

-

Reactants: Ethyl 2,4-dioxopentanoate provides the three-carbon backbone and the ester functionality, while hydrazine hydrate serves as the source of the two adjacent nitrogen atoms.

-

Solvent and Catalyst: The reaction is typically carried out in an alcohol, such as ethanol, which is a good solvent for both reactants. A catalytic amount of a weak acid, like acetic acid, is often employed to facilitate the initial condensation and subsequent cyclization steps.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the hydrazine and the dicarbonyl compound. It is then allowed to proceed at room temperature to ensure complete cyclization.

Experimental Protocol:

-

To a solution of ethyl 2,4-dioxopentanoate (1 equivalent) in a mixture of ethanol and glacial acetic acid (100:1 v/v), slowly add hydrazine monohydrate (1.5 equivalents) dropwise at 0 °C with continuous stirring.[3]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.[3]

-

Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-1H-pyrazole-5-carboxylate.[3] The product can be used in the next step without further purification.

Regioselectivity in Knorr Synthesis:

When using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxopentanoate, the formation of two regioisomers is possible. However, the reaction with unsubstituted hydrazine typically yields the 3-methyl-5-carboxylate isomer as the major product. This is due to the initial nucleophilic attack of the hydrazine at the more electrophilic ketone carbonyl, followed by cyclization onto the ester carbonyl.

Diagram of Knorr Cyclocondensation Workflow:

Caption: Workflow for the synthesis of ethyl 3-methyl-1H-pyrazole-5-carboxylate.

Step 2: N-Ethylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The second step involves the alkylation of the pyrazole nitrogen. The regioselectivity of this step is a critical consideration, as alkylation can occur at either the N1 or N2 position.

Causality Behind Experimental Choices:

-

Alkylating Agent: Ethyl iodide is a common and effective ethylating agent. Other ethylating agents like diethyl sulfate could also be used.

-

Base: A base is required to deprotonate the pyrazole NH, generating the pyrazolate anion, which is a more potent nucleophile. A mild base such as potassium carbonate (K₂CO₃) is often sufficient.[4]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol:

-

To a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in dry DMF, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Regioselectivity in N-Alkylation:

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of N1 and N2 isomers. For 3-methyl-5-ethoxycarbonylpyrazole, alkylation generally favors the N1 position due to a combination of steric and electronic factors. The bulkier ethoxycarbonyl group at the 5-position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen, while the electron-withdrawing nature of the ester group can also influence the electron density at the two nitrogen atoms. However, the exact ratio of isomers can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.[5]

Diagram of N-Ethylation Workflow:

Caption: Workflow for the N-ethylation of the pyrazole intermediate.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic data for this compound.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~1.3-1.4 (t, 3H, -OCH₂CH₃), ~1.4-1.5 (t, 3H, N-CH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~4.3-4.4 (q, 2H, -OCH₂CH₃), ~4.5-4.6 (q, 2H, N-CH₂CH₃), ~6.5 (s, 1H, Ar-H) |

| ¹³C NMR | δ (ppm): ~12 (Ar-CH₃), ~14 (-O-CH₂-CH₃), ~15 (N-CH₂-CH₃), ~45 (N-CH₂CH₃), ~61 (-O-CH₂CH₃), ~110 (Ar-CH), ~140 (Ar-C-CO₂Et), ~150 (Ar-C-CH₃), ~160 (C=O) |

| IR (cm⁻¹) | ~2980 (C-H aliphatic stretch), ~1720 (C=O ester stretch), ~1550 (C=N and C=C ring stretch), ~1250 (C-O stretch)[6] |

| Mass Spec. (EI) | m/z: 182 (M⁺), 153 ([M-C₂H₅]⁺), 137 ([M-OC₂H₅]⁺), 109 ([M-CO₂C₂H₅]⁺) |

Note: The predicted NMR chemical shifts are based on the known data for ethyl 3-methyl-1H-pyrazole-5-carboxylate and the expected electronic effects of N-ethylation. Actual experimental values may vary slightly.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrazole core, substituted with alkyl and ester groups, provides a versatile scaffold for further chemical modifications.

Role as a Pharmacophore and Intermediate:

-

Fungicides and Insecticides: Pyrazole carboxamides are a well-established class of agrochemicals. The this compound core can be readily converted to the corresponding carboxylic acid and then coupled with various amines to generate a library of carboxamide derivatives for screening as potential fungicides and insecticides.[7]

-

Anticancer Agents: Numerous pyrazole derivatives have been investigated for their antiproliferative activities. The substituents on the pyrazole ring play a crucial role in their biological activity. The ethyl and methyl groups on the core of the title compound can be varied to explore structure-activity relationships (SAR) in the development of novel anticancer agents.

-

Enzyme Inhibitors: The pyrazole scaffold is present in several clinically used enzyme inhibitors. For instance, Celecoxib, a selective COX-2 inhibitor, features a substituted pyrazole ring. The this compound scaffold can be elaborated to design inhibitors of various enzymes implicated in disease.

Diagram of Potential Drug Discovery Pathway:

Caption: Potential pathway for utilizing the title compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established synthetic methodologies. As a versatile scaffold, it offers multiple points for chemical modification, enabling the generation of diverse compound libraries for biological screening. The continued exploration of pyrazole derivatives, including functionalized examples like the title compound, is likely to yield novel therapeutic agents for a wide range of diseases.

References

- Sharma, P. K., Kumar, S., Kumar, P., Kaushik, P., Kaushik, D., & Dhingra, Y. (2012). Synthesis and biological evaluation of some pyrazolylpyrazolines as anti-inflammatory agents. Medicinal Chemistry Research, 21(9), 2702–2708.

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. Retrieved from [Link]

- Muzalevskiy, V. M., Rulev, A. Y., Romanov, A. R., Kondrashov, E. V., Ushakov, I. A., Chertkov, V. A., & Nenajdenko, V. G. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(21), 5035.

-

Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectrum of the pyrazoline carboxamide compound. (n.d.). ResearchGate. Retrieved from [Link]

- Gomma, A. M., & Ali, M. M. (2022).

-

Characterization data for new pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- Kumar, R., & Sharma, S. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 2.

- Singh, S., & Kumar, V. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1739–1753.

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

-

A vibrational assignment for pyrazole. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.

-

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, mechanistic underpinnings, and analytical characterization of ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a member of the pharmacologically significant pyrazole class of heterocyclic compounds. Pyrazole derivatives are integral scaffolds in modern drug discovery, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[1]. This document details a robust and regioselective two-step synthetic pathway, commencing with the classic Knorr pyrazole synthesis to construct the core heterocycle, followed by a directed N-alkylation. The rationale behind key experimental parameters, a thorough mechanistic discussion, and expected analytical data are presented to provide a self-validating framework for the replication and adaptation of this synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. The metabolic stability of the pyrazole ring further enhances its appeal in drug design. This guide focuses on a specific, yet representative member of this class, this compound (CAS No: 50920-64-4)[2], detailing its discovery through a logical, well-established synthetic route. Understanding the synthesis of such building blocks is critical for the development of novel therapeutics.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached in a two-step manner. The core pyrazole ring is first constructed, followed by the introduction of the N-ethyl group.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target molecule.

Our forward synthesis strategy is therefore:

-

Step 1: Knorr Pyrazole Synthesis. Condensation of a 1,3-dicarbonyl compound, ethyl 2,4-dioxopentanoate, with ethylhydrazine to form the pyrazole ring.

-

Step 2: N-Ethylation. Regioselective alkylation of the resulting ethyl 3-methyl-1H-pyrazole-5-carboxylate to introduce the ethyl group at the N1 position.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

This procedure is adapted from established protocols for the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative[3][4][5].

Diagram 2: Workflow for Step 1

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Materials:

-

Ethyl 2,4-dioxopentanoate (1.0 eq)

-

Ethylhydrazine oxalate or sulfate (1.1 eq) and a base (e.g., NaOH) to liberate the free hydrazine, or ethylhydrazine (if available)

-

Ethanol (EtOH)

-

Glacial Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid (e.g., 100:1 v/v).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of ethylhydrazine (1.1 eq) in ethanol dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 hours.

-

Pour the reaction mixture into water and neutralize with a saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 3-methyl-1H-pyrazole-5-carboxylate. The product can be used in the next step without further purification if of sufficient purity, or purified by column chromatography. A similar synthesis using hydrazine monohydrate yields the product in high purity[6].

Step 2: Synthesis of this compound

This N-alkylation step is adapted from a patented procedure for the N-methylation of a similar pyrazole carboxylate[7]. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole nitrogen, facilitating the subsequent nucleophilic attack on the ethylating agent.

Materials:

-

Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Ethyl Iodide (or Ethyl Bromide) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous DMF.

-

Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.5 eq) dropwise to the mixture.

-

Heat the reaction to 80-100°C and stir for 4 hours.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound as a pale yellow oil. A similar methylation reaction has been reported to yield the product in approximately 90%[7].

Mechanistic Discussion and Rationale

The Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis is a condensation reaction that proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration[3][5].

Diagram 3: Mechanism of the Knorr Pyrazole Synthesis

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The regioselectivity of the initial attack of ethylhydrazine on the unsymmetrical dicarbonyl compound is crucial. The ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial nucleophilic attack of the terminal nitrogen of ethylhydrazine to this position. The subsequent intramolecular cyclization involves the other nitrogen atom attacking the ester carbonyl, leading to the formation of the desired 3-methyl-5-carboxylate regioisomer. The acidic catalyst protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack[3].

Regioselectivity of N-Ethylation

The N-alkylation of an unsymmetrically substituted pyrazole like ethyl 3-methyl-1H-pyrazole-5-carboxylate can potentially yield two regioisomers.

The regiochemical outcome is influenced by both steric and electronic factors[8]. In this case, the N1 position is adjacent to the bulky ethyl carboxylate group, while the N2 position is adjacent to the less sterically demanding methyl group. Alkylation often favors the less hindered nitrogen atom. However, the electronic nature of the substituents also plays a key role. The electron-withdrawing nature of the ester group at the 5-position makes the adjacent N1 proton more acidic and the nitrogen less nucleophilic. Conversely, the electron-donating methyl group at the 3-position increases the nucleophilicity of the adjacent N2. The interplay of these factors determines the final product ratio. In many cases, alkylation of 3(5)-substituted pyrazoles with strong bases and alkyl halides proceeds with high regioselectivity[9]. For 3-methyl-5-ethoxycarbonylpyrazole, alkylation is expected to predominantly occur at the N1 position due to a combination of these factors.

Analytical Characterization

The structural confirmation of the final product relies on a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related structures[6][10].

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₂[2] |

| Molecular Weight | 182.22 g/mol [2] |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.6 (s, 1H, pyrazole-H), ~4.4 (q, 2H, OCH₂CH₃), ~4.2 (q, 2H, NCH₂CH₃), ~2.3 (s, 3H, pyrazole-CH₃), ~1.4 (t, 3H, OCH₂CH₃), ~1.3 (t, 3H, NCH₂CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~162 (C=O), ~148 (C3-pyrazole), ~138 (C5-pyrazole), ~108 (C4-pyrazole), ~61 (OCH₂), ~45 (NCH₂), ~14.5 (OCH₂CH₃), ~14.0 (NCH₂CH₃), ~12 (pyrazole-CH₃) |

| IR (neat, cm⁻¹) | ν: ~2980 (C-H), ~1720 (C=O, ester), ~1550 (C=N, pyrazole ring), ~1250 (C-O) |

| Mass Spec (EI) | m/z (%): 182 (M⁺), 153, 137, 109 |

Applications and Future Outlook

This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activities. The ester functionality can be hydrolyzed to the corresponding carboxylic acid (1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, CAS 50920-65-5)[11], which can then be coupled with various amines to form amides, a common structural motif in many pharmaceuticals. Given the established role of pyrazoles in drug discovery, this compound represents a key intermediate for the exploration of new chemical entities targeting a range of diseases.

Conclusion

This technical guide has detailed a reliable and well-rationalized synthetic route for this compound. By employing the Knorr pyrazole synthesis followed by a regioselective N-ethylation, the target molecule can be obtained in good yield. The mechanistic insights and expected analytical data provided herein offer a comprehensive resource for researchers in synthetic and medicinal chemistry, facilitating the synthesis and further derivatization of this important pyrazole scaffold.